7-Hydroxyisoflavone
Overview
Description
7-Hydroxyisoflavone is a natural isoflavone compound . It is the simplest member of the class of 7-hydroxyisoflavones that is isoflavone with a hydroxy substituent at position 7 . It has a role as an EC 1.14.14.14 (aromatase) inhibitor and a metabolite .
Molecular Structure Analysis
The molecular weight of 7-Hydroxyisoflavone is 238.24 and its formula is C15H10O3 . The structure of 7-Hydroxyisoflavone is characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 .Chemical Reactions Analysis
While specific chemical reactions involving 7-Hydroxyisoflavone were not found in the search results, isoflavones are known to play pivotal roles in plant–microbe interactions such as rhizobia–legume symbiosis and defense responses .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Hydroxyisoflavone include a molecular weight of 238.24 and a formula of C15H10O3 . It is soluble in DMSO .Scientific Research Applications
Application in Plant Metabolism and Chemodiversity
Specific Scientific Field
This application falls under the field of Plant Science , specifically Plant Metabolism and Chemodiversity .
Summary of the Application
Isoflavones, including 7-Hydroxyisoflavone, are ecophysiologically active secondary metabolites derived from the phenylpropanoid pathway. They are mostly found in leguminous plants, especially in the pea family . Isoflavones play a key role in plant-environment interactions and act as phytoalexins .
Methods of Application or Experimental Procedures
The methods involve genetic and metabolic engineering of isoflavones in plants. A number of structural and regulatory genes involved in isoflavone biosynthesis in plants have been identified and characterized . They were engineered in various crop plants for the increased production of isoflavones .
Results or Outcomes
The result of this application is the increased production of isoflavones in crop plants. This has significant implications for human health, as a high intake of isoflavones-rich diets is linked to a lower risk of hormone-related cancers, osteoporosis, menopausal symptoms, and cardiovascular diseases .
Application in Microbial Production of Isoflavanones
Specific Scientific Field
This application falls under the field of Applied Microbiology and Biotechnology .
Summary of the Application
A Gram-negative anaerobic microorganism, MRG-1, isolated from the human intestine showed high activities of deglycosylation and reduction of daidzin, an isoflavone . The strain MRG-1 showed β-glucosidase activity toward daidzin and genistin, and daidzein and genistein were produced, respectively .
Methods of Application or Experimental Procedures
The strain MRG-1 showed stereoselective reductase activity to isoflavone, daidzein, genistein, 7-hydroxyisoflavone, and formononetin, resulting in the formation of corresponding R-isoflavanone enantiomers .
Results or Outcomes
The result of this application is the production of R-isoflavanone enantiomers from isoflavones, including 7-Hydroxyisoflavone . This has potential implications for the production of biologically relevant isoflavonoids .
Application in Human Health and Nutrition
Specific Scientific Field
This application falls under the field of Nutrition and Dietetics .
Summary of the Application
Isoflavones, including 7-Hydroxyisoflavone, have an array of health benefits to humans . According to epidemiological studies, a high intake of isoflavones-rich diets is linked to a lower risk of hormone-related cancers, osteoporosis, menopausal symptoms, and cardiovascular diseases .
Methods of Application or Experimental Procedures
The methods involve the consumption of isoflavones-rich diets, especially soybeans, which produce the maximum amount of isoflavones of all the leguminous crops .
Results or Outcomes
The result of this application is the potential improvement in human health. Isoflavones have a similar size and chemical structure to the human estrogens that bind to both estrogen α and β receptors. Therefore, they are commonly referred to as “phytoestrogens” .
Application in Plant-Microbe Interactions
Specific Scientific Field
This application falls under the field of Plant-Microbe Interactions .
Summary of the Application
Isoflavones are involved in nodulation process in the leguminous plants by inducing the nodulation genes . They also act as phytoalexins in plants, i.e., compounds produced by the plants during stress or pathogen attacks .
Methods of Application or Experimental Procedures
The methods involve the study of the role of isoflavones in plant-microbe interactions such as rhizobia-legume symbiosis and defense responses .
Results or Outcomes
The result of this application is the understanding of the role of isoflavones in plant-microbe interactions. This has significant implications for the development of sustainable agricultural practices .
Application in Phytochemicals
Specific Scientific Field
This application falls under the field of Phytochemistry .
Summary of the Application
Isoflavones are the most notable functional component of soybeans, exhibiting antioxidant activity while preventing plant-related diseases (e.g., antimicrobial and antiherbivore activities) and having positive effects on the life quality of plants . Isoflavones are thus sometimes referred to as phytochemicals .
Methods of Application or Experimental Procedures
The methods involve the study of the role of isoflavones in plants and their benefits. This includes their antioxidant activity, their role in preventing plant-related diseases, and their positive effects on the life quality of plants .
Results or Outcomes
The result of this application is the understanding of the role of isoflavones as phytochemicals. This has significant implications for the development of sustainable agricultural practices and the improvement of plant health .
Application in Modulation of Adenosine Monophosphate-Activated Protein Kinase (AMPK)
Specific Scientific Field
This application falls under the field of Biochemistry and Molecular Biology .
Summary of the Application
Isoflavones, including 7-Hydroxyisoflavone, can modulate the activity of Adenosine Monophosphate-Activated Protein Kinase (AMPK), a protein expressed in all eukaryotic cells that participates in the regulation of homeostasis .
Methods of Application or Experimental Procedures
The methods involve in vitro kinase assays to investigate the modulatory effect of isoflavones on AMPK activity . In silico docking studies are also used to elucidate the molecular binding mode of isoflavones to AMPK .
Results or Outcomes
The result of this application is the understanding of the role of isoflavones in the modulation of AMPK activity. This has potential implications for the design of new modulators with better specificity for AMPK .
properties
IUPAC Name |
7-hydroxy-3-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-6-7-12-14(8-11)18-9-13(15(12)17)10-4-2-1-3-5-10/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKOZARWBMFKAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156626 | |
Record name | 7-Hydroxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxyisoflavone | |
CAS RN |
13057-72-2 | |
Record name | 7-Hydroxyisoflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13057-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxyisoflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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